molecular formula C19H21NO B14217831 N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide CAS No. 785815-14-7

N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B14217831
CAS No.: 785815-14-7
M. Wt: 279.4 g/mol
InChI Key: IEYAEBYWUJPHMF-UHFFFAOYSA-N
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Description

N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a pentenyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-(Pent-1-en-1-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide can be compared with other similar compounds such as:

Properties

CAS No.

785815-14-7

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-(2-pent-1-enylphenyl)-2-phenylacetamide

InChI

InChI=1S/C19H21NO/c1-2-3-5-12-17-13-8-9-14-18(17)20-19(21)15-16-10-6-4-7-11-16/h4-14H,2-3,15H2,1H3,(H,20,21)

InChI Key

IEYAEBYWUJPHMF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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